B1574554 ASN001

ASN001

Cat. No.: B1574554
Attention: For research use only. Not for human or veterinary use.
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Description

ASN001 is an orally available non-steroidal, lyase-selective inhibitor of the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17), with potential anti-androgenic and antineoplastic activities. Upon oral administration, CYP17 lyase inhibitor this compound selectively binds to and inhibits the lyase activity of CYP17A1 in both the testes and adrenal glands, resulting in a significant reduction in androgen production to castrate-range levels. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities;  it plays a key role in the steroidogenic pathway.

Scientific Research Applications

ASN-001 is a CYP17A1 inhibitor drug initially developed by Asana BioSciences LLC . It is a small molecule drug with the molecular formula C16H13FN2OS . ASN-001, also known as ASN 001 or ASN001, targets CYP17A1 and acts as a steroid 17-alpha-hydroxylase inhibitor . Currently, ASN-001 is in Phase 2 of R&D .

Therapeutic Applications

ASN-001 has potential therapeutic applications, particularly in the treatment of neoplasms and urogenital diseases . Its active indication is prostatic cancer, while metastatic castration-resistant prostate cancer is an inactive indication .

Clinical Trials and Results

This compound has been evaluated in clinical trials for metastatic castration-resistant prostate cancer (mCRPC) . A Phase 1/2 multi-center open-label trial assessed the dose efficacy, safety, and clinical efficacy of this compound . The study included a dose-escalation phase followed by an evaluation of safety and clinical efficacy in treatment-naïve patients (no prior enzalutamide or abiraterone) .

Results from the clinical trial:

  • Optimal dose was determined to be less than 400 mg daily .
  • This compound was well-tolerated, with primarily Grade 1-2 adverse events .
  • Some patients experienced asymptomatic, reversible Grade 3 ALT/AST elevation on 400 mg daily dosing, which resolved with dose reduction .
  • No patients were placed on prednisone, and there were no episodes of mineralocorticoid excess, uncontrolled hypertension, or hypokalemia .
  • Testosterone levels decreased to below quantifiable limits, and DHEA decreased by up to 80% .
  • Stable disease was noted for up to 18+ months in patients with prior abi/enza exposure .
  • In the Phase 2 treatment-naive cohorts, PSA decline of >50% for up to 37+ weeks duration was observed in 3 of 4 patients at starting doses of 300/400mg .

These results suggest that this compound is a promising CYP17A lyase inhibitor with selective inhibition of the sex steroid synthesis pathway, without requiring co-administration of prednisone .

Advantage Over Abiraterone

Properties

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ASN001;  ASN-001;  AS N001.

Origin of Product

United States

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